D-Glucuronal 3,4-Diacetate Methyl Ester
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Overview
Description
D-Glucuronal 3,4-Diacetate Methyl Ester is a biochemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22. It is primarily used in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronal 3,4-Diacetate Methyl Ester typically involves the acetylation of D-glucuronal methyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: D-Glucuronal 3,4-Diacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
D-Glucuronal 3,4-Diacetate Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and biochemical research.
Mechanism of Action
The mechanism of action of D-Glucuronal 3,4-Diacetate Methyl Ester involves its interaction with specific enzymes and metabolic pathways. The compound is known to modulate the activity of enzymes involved in carbohydrate metabolism, leading to various biochemical effects. Its hepatoprotective properties are attributed to its ability to reduce oxidative stress and inflammation in liver cells.
Comparison with Similar Compounds
- D-Glucuronal 2,3,4-Triacetate Methyl Ester
- D-Glucuronal 3,4,6-Triacetate Methyl Ester
- D-Glucuronal 2,4-Diacetate Methyl Ester
Comparison: D-Glucuronal 3,4-Diacetate Methyl Ester is unique due to its selective acetylation at the 3 and 4 positions, which imparts specific chemical and biological properties. In comparison, other similar compounds with different acetylation patterns may exhibit varied reactivity and biological activity. For instance, D-Glucuronal 2,3,4-Triacetate Methyl Ester has an additional acetyl group, which can influence its solubility and interaction with enzymes .
Properties
IUPAC Name |
[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGCKUDUZYWDTL-LMLFDSFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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